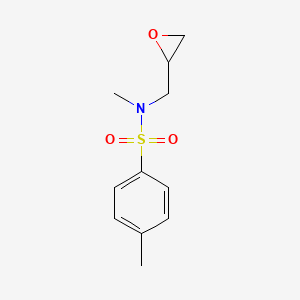

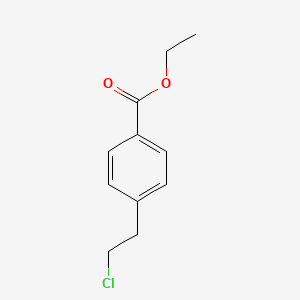

![molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]环己基}苯磺酰胺 CAS No. 891016-02-7](/img/structure/B3164323.png)

N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]环己基}苯磺酰胺

描述

“N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide”, also known as ML-SI3, is an antagonist of the TRPML family of calcium channels . It can prevent lysosomal calcium efflux and has been reported to block downstream TRPML1-mediated induction of autophagy .

Synthesis Analysis

The synthesis of piperazine derivatives, such as ML-SI3, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

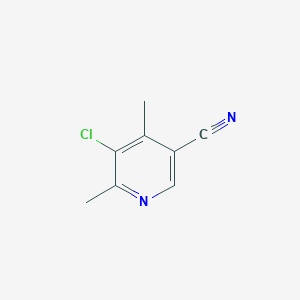

The molecular weight of ML-SI3 is 429.58, and its molecular formula is C23H31N3O3S . The canonical SMILES structure is COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 .Chemical Reactions Analysis

ML-SI3 has been shown to have affinity for alpha1-adrenergic receptors, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Physical And Chemical Properties Analysis

ML-SI3 has a boiling point of 589.3±60.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Its LogP is 4.58150 .科学研究应用

1. 认知增强特性

N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]环己基}苯磺酰胺(在研究中称为 SB-399885)表现出作为一种有效、选择性的 5-HT6 受体拮抗剂的特性,具有认知增强潜力。在大鼠模型中,它表现出逆转东莨菪碱在新的物体识别范式中引起的缺陷并逆转水迷宫空间学习中的年龄依赖性缺陷的能力。这表明其在以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)中的治疗潜力 (赫斯特等人,2006)。

2. 体外解痉活性

涉及化合物 3-苯甲酰胺-1-(4-(2-甲氧基苯基)哌嗪-1-基)-丙基-2-异丙基甲酰胺 (BPC) 的研究,它与 N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]环己基}苯磺酰胺具有结构相似性,显示出显着的体外解痉活性。它抑制大鼠子宫平滑肌的催产素和乙酰胆碱诱导的收缩,表明在管理早产方面具有潜在应用 (Lucky & Omonkhelin,2009)。

3. 抗惊厥和碳酸酐酶抑制活性

苯磺酰胺的衍生物,它们在结构上与 N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]环己基}苯磺酰胺相关,已被发现是有效的碳酸酐酶抑制剂,并具有抗惊厥活性。这些特性表明在治疗癫痫等疾病中具有潜在的治疗应用 (Mishra 等,2017)。

4. PET 成像中的放射性示踪剂潜力

对 N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]环己基}苯磺酰胺的衍生物 FAUC346 的研究表明其作为正电子发射断层扫描 (PET) 中 D3 受体成像的放射性示踪剂的潜力。尽管它在非人类灵长类动物中的适用性受到限制,但这表明该化合物在神经和精神疾病成像中的潜力 (Kuhnast 等,2006)。

作用机制

Target of Action

ML-SI3, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide or CCG-143140, primarily targets the Transient Receptor Potential Mucolipin 1 (TRPML1) . TRPML1 is a member of the TRPML family of calcium channels . It plays a crucial role in regulating lysosomal calcium signaling, lipid trafficking, and autophagy-related processes .

Mode of Action

ML-SI3 acts as an antagonist or channel blocker of the TRPML family of calcium channels . It binds to the hydrophobic cavity created by S5, S6, and PH1, the same cavity where the synthetic agonist ML-SA1 binds . This binding leads to a closed conformation of the TRPML1 channel, thereby blocking the channel activity . It competes with ML-SA1 to block the channel activity .

Biochemical Pathways

The primary biochemical pathway affected by ML-SI3 is the lysosomal calcium signaling pathway . By blocking the TRPML1 channel, ML-SI3 prevents lysosomal calcium efflux . This action can block downstream TRPML1-mediated induction of autophagy .

Result of Action

The primary molecular effect of ML-SI3’s action is the inhibition of lysosomal calcium efflux . This leads to a decrease in TRPML1-mediated induction of autophagy . On a cellular level, this can affect various processes regulated by autophagy and lysosomal function.

Action Environment

The action of ML-SI3 is influenced by the low pH environment of the lysosome , which is the site of action for the TRPML1 channel . .

安全和危害

未来方向

ML-SI3 and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .

生化分析

Biochemical Properties

ML-SI3 plays a significant role in biochemical reactions by inhibiting the TRPML1 channel, which is crucial for lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . The compound binds to the hydrophobic cavity created by the S5, S6, and PH1 regions of TRPML1, the same site where the synthetic agonist ML-SA1 binds . This binding prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . ML-SI3 competes with ML-SA1 to block channel activation but does not inhibit PI(3,5)P2-dependent activation of the channel .

Cellular Effects

ML-SI3 has profound effects on various types of cells and cellular processes. It prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, ML-SI3 has been shown to block the activation of TRPML1 by ML-SA1, thereby preventing the downstream effects on autophagy and lysosomal function . Additionally, ML-SI3 can influence the maturation of autophagosomes and the clearance of protein aggregates, such as α-synuclein, in neuronal cells .

Molecular Mechanism

The molecular mechanism of ML-SI3 involves its binding to the hydrophobic cavity of TRPML1, which prevents the activation of the channel by synthetic agonists like ML-SA1 . This binding blocks the channel’s activity, thereby inhibiting lysosomal calcium efflux and subsequent autophagy induction . ML-SI3 does not inhibit the activation of TRPML1 by the native lipid agonist PI(3,5)P2, indicating a selective mechanism of action . The compound’s inhibitory effect on TRPML1 is independent of phosphoinositide regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML-SI3 have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on TRPML1 over extended periods . Long-term studies have demonstrated that ML-SI3 can consistently block lysosomal calcium efflux and autophagy induction, with no significant degradation observed . These findings suggest that ML-SI3 is a stable compound with lasting effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ML-SI3 vary with different dosages in animal models. Studies have shown that higher doses of ML-SI3 result in more significant inhibition of TRPML1 activity and greater reduction in lysosomal calcium efflux . For example, administration of ML-SI3 at 1.5 mg/kg yielded greater effects than at 0.15 mg/kg, reducing infarct size by around 70% compared to the vehicle group subjected to ischemia/reperfusion injury . High doses of ML-SI3 may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

ML-SI3 is involved in metabolic pathways related to lysosomal function and autophagy. The compound interacts with enzymes and cofactors that regulate lysosomal calcium signaling and autophagosome biogenesis . By inhibiting TRPML1, ML-SI3 affects the generation of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of essential PI3P-binding proteins to the nascent phagophore . This interaction influences metabolic flux and metabolite levels, impacting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, ML-SI3 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 and other related channels . ML-SI3’s distribution within lysosomes and its effects on lysosomal function are critical for its role in regulating autophagy and cellular metabolism . The compound’s transport and distribution are essential for its inhibitory effects on TRPML1 and downstream cellular processes .

Subcellular Localization

ML-SI3 is primarily localized within lysosomes, where it exerts its inhibitory effects on TRPML1 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in lysosomal compartments . This localization is crucial for ML-SI3’s activity, as it allows the compound to effectively inhibit lysosomal calcium efflux and autophagy induction . The specific targeting of ML-SI3 to lysosomes highlights its potential as a therapeutic agent for lysosomal storage disorders and other autophagy-related diseases .

属性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXOMMQHRIKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

891016-02-7 | |

| Record name | N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

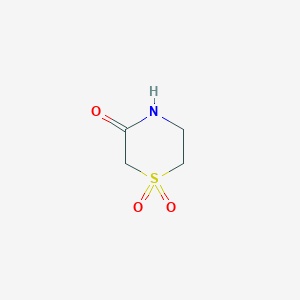

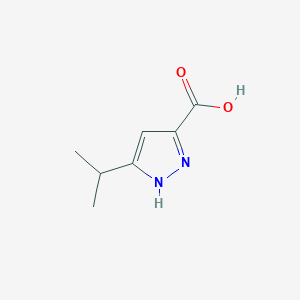

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)